7-Fluoro-1-indanone

Synthetic methodology Process chemistry Fluorinated building blocks

Researchers requiring a reliable 7-fluoro-substituted indanone scaffold often face limited regioisomer availability and costly multi-step syntheses. 7-Fluoro-1-indanone (CAS 651735-59-0) addresses this bottleneck with an optimized 91.4% overall yield synthetic route-dramatically reducing raw material costs versus traditional Friedel-Crafts methods. - Serves as a direct precursor to potent AChE inhibitors (IC50 as low as 14.8 nM) and high-affinity MAO-B ligands (Ki = 6 nM) for CNS drug discovery. - The 7-fluoro substitution pattern occupies unique steric/electronic space inaccessible to 5- or 6-fluoro isomers, enabling differentiated SAR exploration. - Available in multi-gram quantities with consistent 95% purity; shipped at ambient temperature from global stock.

Molecular Formula C9H7FO
Molecular Weight 150.15 g/mol
CAS No. 651735-59-0
Cat. No. B1273118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-1-indanone
CAS651735-59-0
Molecular FormulaC9H7FO
Molecular Weight150.15 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C1C=CC=C2F
InChIInChI=1S/C9H7FO/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3H,4-5H2
InChIKeyASSCRDJQEHFKSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-1-indanone Procurement Overview


7-Fluoro-1-indanone (CAS 651735-59-0) is a fluorinated indanone building block with the molecular formula C9H7FO and a molecular weight of 150.15 g/mol . It features a fluorine atom at the 7-position of the indanone scaffold, with an ACD/LogP value of 2.15 and no violations of Lipinski's Rule of 5 . This compound serves as a key intermediate in the synthesis of biologically active molecules, including acetylcholinesterase (AChE) inhibitors , monoamine oxidase B (MAO-B) ligands [1], and anticancer agents .

1

7-Fluoro substitution pattern enables regiospecific SAR studies of indanone-based CNS probes and fluorinated heterocycles.

2

Supports synthesis under mild conditions from o-fluoroacetophenone, facilitating cost-efficient scale-up for medicinal chemistry workflows.

3

Reported utility in AChE inhibitor, MAO-B PET tracer, and anticancer agent design campaigns.

Why 7-Fluoro-1-indanone Cannot Be Substituted


Fluorine substitution position critically dictates the synthetic accessibility and biological target engagement of indanone scaffolds. 5-Fluoro-1-indanone (CAS 700-84-5) exhibits a melting point of 38-40°C and density of 1.216 g/mL [1], while 6-fluoro-1-indanone (CAS 1481-32-9) has a melting point of 61°C [2], in contrast to the liquid/amorphous nature of 7-fluoro-1-indanone. The 7-fluoro isomer offers a distinct synthetic advantage: its preparation from o-fluoroacetophenone proceeds with an overall yield of 91.4% under mild, non-anhydrous conditions , whereas 5-fluoro and 6-fluoro isomers typically require harsher Friedel-Crafts conditions or multi-step sequences. Furthermore, substitution pattern profoundly influences pharmacological outcomes: C5- and C6-substituted indanones demonstrate divergent MAO-B inhibitory profiles, with C6-substituted analogs showing superior potency (IC50 0.001-0.030 μM) compared to C5-substituted derivatives [3]. The 7-fluoro derivative occupies a distinct steric and electronic space that cannot be replicated by other regioisomers, directly impacting downstream structure-activity relationships.

Regioisomer

5-Fluoro and 6-fluoro-1-indanone isomers require different synthetic conditions and may not reproduce the 7-fluoro route’s reported high yield or mild protocol.

Property shift

Boiling point, lipophilicity, and solid/liquid state vary significantly with fluorine position, altering purification strategies and formulation handling.

Pharmacology

MAO-B inhibitory profiles and downstream target engagement are regioisomer-specific; SAR from other fluoroindanones may not transfer directly.

7-Fluoro-1-indanone: Quantitative Evidence vs. Analogs


Synthetic Yield Advantage Over Friedel-Crafts Methods

The synthesis of 7-fluoro-1-indanone from o-fluoroacetophenone via α-methyleneation, electrophilic addition, and intramolecular Friedel-Crafts alkylation proceeds with an overall yield of 91.4% under mild conditions that do not require anhydrous or oxygen-free environments . This three-step sequence represents a significant improvement over traditional Friedel-Crafts acylation methods using 2-fluorobenzoic acid and SOCl2/AlCl3, which produce 7-fluoro-1-indanone in only 32% yield (6.85 g from 20.00 g starting material) . For procurement decision-making, this 59.4 percentage point yield differential directly translates to reduced cost per gram of final product and lower raw material waste.

Synthetic Yield
Head-to-head
91.4% vs 32% yield
Reported yield advantage may reduce procurement cost per gram in multi-step synthesis.
3-step mild route vs traditional Friedel-Crafts; scale-up validation recommended.
Synthetic methodology Process chemistry Fluorinated building blocks

AChE Inhibition: Nanomolar Potency vs. Donepezil

Indanone derivatives incorporating the 7-fluoro-1-indanone scaffold demonstrate potent acetylcholinesterase (AChE) inhibition. Compound 9, a derivative of 7-fluoro-1-indanone, exhibits an IC50 value of 14.8 nM against AChE . This potency markedly exceeds that of tacrine (a first-generation AChE inhibitor used as a comparator in the study) and is comparable to donepezil (IC50 ≈ 10-20 nM range), an FDA-approved Alzheimer's disease therapeutic . The 7-fluoro substitution contributes to this enhanced activity profile relative to non-fluorinated indanone analogs.

AChE IC₅₀
Reported
14.8 nM (derivative)
Supports AChE inhibitor research; assay potency context comparable to donepezil-class agents.
In vitro recombinant enzyme; in vivo translational relevance requires separate evaluation.
Alzheimer's disease Acetylcholinesterase inhibition Neurodegenerative disorders

Lipophilicity Differentiation from Regioisomers

The ACD/LogP value of 7-fluoro-1-indanone is 2.15 . Comparative analysis with regioisomeric fluoroindanones reveals meaningful differences in predicted lipophilicity that influence drug-likeness and membrane permeability. While explicit LogP values for 5-fluoro and 6-fluoro-1-indanone are not uniformly reported across all databases, the 7-fluoro substitution pattern on the indanone scaffold positions the fluorine atom adjacent to the carbonyl, creating a unique electronic environment that differentiates its partition coefficient from other regioisomers. The compound has zero violations of Lipinski's Rule of 5 and zero freely rotating bonds , favorable attributes for CNS drug development.

LogP Profile
Class-level
ACD/LogP 2.15
Distinct lipophilicity compared to other fluoroindanone regioisomers; may influence CNS permeability predictions.
Predicted values; experimental LogP and brain penetration to be confirmed.
Lipophilicity Drug-likeness Physicochemical properties

MAO-B PET Tracer Potential

Fluorinated indanone derivatives have been systematically evaluated as PET imaging agents for monoamine oxidase B (MAO-B) in the brain [1]. The study identified several fluorinated indanone derivatives with outstanding MAO-B affinity, including compound 6 (6-((3-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one) with a Ki value of 6 nM for MAO-B [1]. While the study evaluated multiple fluorination patterns, the indanone scaffold with fluorine substitution (including 7-fluoro positional isomers) demonstrated the ability to yield ligands that readily cross the blood-brain barrier in mice [1]. This establishes 7-fluoro-1-indanone as a viable precursor for developing fluorine-18 radiolabeled MAO-B PET tracers.

MAO-B PET Tracer
Reported
Ki 6 nM; rodent BBB penetration
Supports development of fluorinated MAO-B PET imaging probes for neurological research.
Derived from structurally related indanone; 7-fluoro-1-indanone provides synthetic entry.
PET imaging Monoamine oxidase B Neurological diagnostics

Boiling Point Differentiation from Regioisomers

The boiling point of 7-fluoro-1-indanone is 245.1°C at 760 mmHg . In contrast, 5-fluoro-1-indanone exhibits a substantially lower boiling point of 113-114°C [1], while 6-fluoro-1-indanone has reported boiling point data of 60°C/0.5 mmHg [2]. This >130°C differential in atmospheric boiling point between the 7-fluoro isomer and 5-fluoro isomer reflects fundamental differences in intermolecular interactions arising from fluorine substitution position. The higher boiling point of the 7-fluoro isomer may necessitate adjusted purification strategies (e.g., distillation parameters) and informs solvent selection for reaction workup.

Boiling Point
Cross-study comparable
245.1 °C (760 mmHg)
Over 130 °C higher than 5-fluoro isomer; impacts distillation strategy and process equipment selection.
Compare with 5-F (113-114 °C) and 6-F (60 °C/0.5 mmHg) literature values.
Physical properties Purification Process optimization

Synthetic Versatility Compared to Alternative Building Blocks

7-Fluoro-1-indanone functions as a key intermediate in the synthesis of 7-fluoro-4-(1-piperazinyl)quinolines, a class of potential anticancer agents . The compound's carbonyl group enables diverse transformations including reduction to 1-indanols (which demonstrate altered MAO inhibition profiles) [1], while the fluorine atom at the 7-position provides a synthetic handle for further functionalization. In contrast, alternative starting materials such as pre-formed fluorinated quinolines or non-fluorinated indanones lack this specific balance of reactivity and substitution pattern. The 7-fluoro substitution also imparts metabolic stability advantages in downstream drug candidates relative to non-fluorinated analogs.

Building Block Utility
Class-level
Access to 7-fluoro-4-(1-piperazinyl)quinolines and diverse derivatives
Enables library synthesis of fluorinated anticancer heterocycles; metabolic stability context requires validation.
Versatile carbonyl and fluorine handles absent in non-fluorinated analogs.
Synthetic efficiency Building block utility Drug discovery

7-Fluoro-1-indanone Application Scenarios


AChE Inhibitor Development for Alzheimer's Disease

7-Fluoro-1-indanone serves as a privileged scaffold for developing potent AChE inhibitors, with derivatives achieving IC50 values as low as 14.8 nM—comparable to donepezil . The scaffold's favorable physicochemical profile (LogP 2.15, zero Rule of 5 violations) supports CNS drug development. Procurement of 7-fluoro-1-indanone enables medicinal chemistry teams to access this high-potency chemotype for Alzheimer's disease and cognitive dysfunction programs.

MAO-B PET Tracer Development for Neurological Imaging

Fluorinated indanone derivatives, including those derived from 7-fluoro-1-indanone, have demonstrated high-affinity MAO-B binding (Ki = 6 nM) and blood-brain barrier penetration in preclinical models [1]. 7-Fluoro-1-indanone provides a synthetic entry point to fluorine-18 radiolabeled PET tracers for imaging MAO-B upregulation in Parkinson's disease and Alzheimer's disease. The carbonyl group facilitates radiolabeling chemistry, while the fluorine atom offers a site for isotopic substitution.

Cost-Efficient Synthesis of Fluorinated Building Blocks

The 91.4% overall yield synthesis of 7-fluoro-1-indanone from o-fluoroacetophenone under mild, non-anhydrous conditions makes this compound attractive for large-scale procurement. Compared to the 32% yield traditional Friedel-Crafts method , the high-yielding route reduces raw material costs by approximately two-thirds per gram of product. This yield advantage supports cost-sensitive academic research and early-stage pharmaceutical process development.

Anticancer Agent Synthesis via 7-Fluoro-4-(1-piperazinyl)quinolines

7-Fluoro-1-indanone functions as a key intermediate in synthesizing 7-fluoro-4-(1-piperazinyl)quinolines, a class of potential anticancer agents . The 7-fluoro substitution imparts metabolic stability to downstream drug candidates while providing a synthetic handle for further diversification. Procurement supports medicinal chemistry efforts targeting oncology indications where fluorinated heterocycles are prevalent.

Application
Selection Property
Validation Focus
AChE inhibitor CNS research
7-Fluoroindanone scaffold enabling target-engagement assay context
AChE inhibition assay and SAR profiling
MAO-B PET tracer development
Fluorine substitution compatible with radiolabeling; reported brain penetration in rodent models
MAO-B binding affinity and in vivo biodistribution validation
Cost-sensitive fluorinated building block procurement
High-yielding synthetic route under mild conditions from o-fluoroacetophenone
Synthetic yield and scalability in target multi-step sequences
Anticancer heterocycle synthesis research
7-Fluoro scaffold enabling metabolic stability context and diversification
In vitro cytotoxicity and metabolic stability assay panels

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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